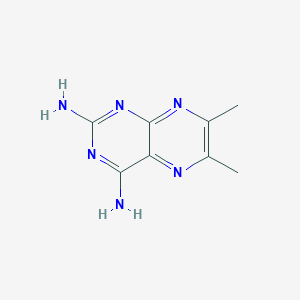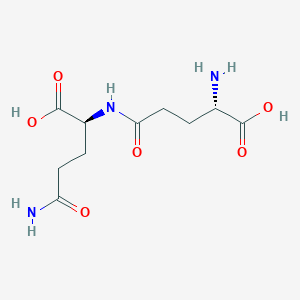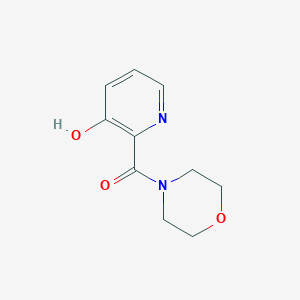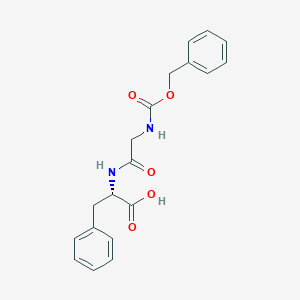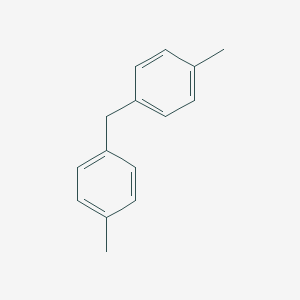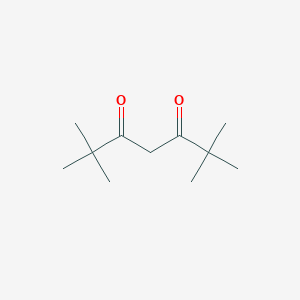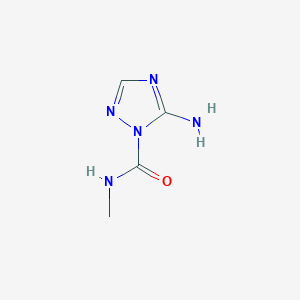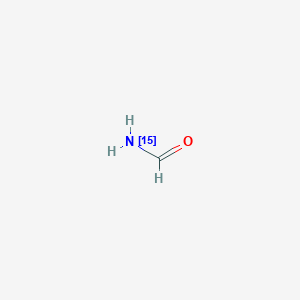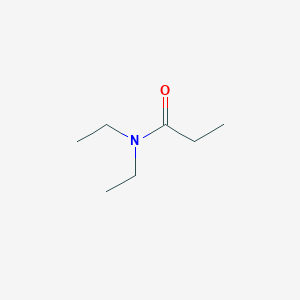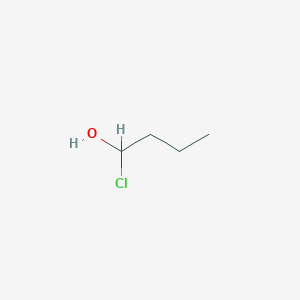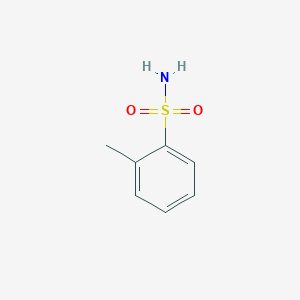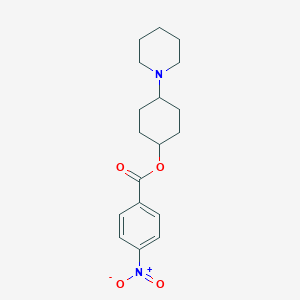
4-Piperidinocyclohexyl p-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinocyclohexyl p-nitrobenzoate (PCP) is a synthetic drug that belongs to the arylcyclohexylamine class of dissociative anesthetics. PCP was first synthesized in 1926 and was initially used as a surgical anesthetic due to its potent analgesic and sedative effects. However, due to its significant side effects, including hallucinations and delirium, PCP was discontinued for medical use in the 1960s. Since then, PCP has gained popularity as a recreational drug due to its hallucinogenic properties.
Mécanisme D'action
4-Piperidinocyclohexyl p-nitrobenzoate acts as an antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. 4-Piperidinocyclohexyl p-nitrobenzoate binds to the receptor and blocks the binding of glutamate, leading to the inhibition of excitatory neurotransmission. This results in the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
Effets Biochimiques Et Physiologiques
4-Piperidinocyclohexyl p-nitrobenzoate use can lead to a range of physiological and biochemical effects. These effects include increased heart rate and blood pressure, respiratory depression, and altered body temperature. 4-Piperidinocyclohexyl p-nitrobenzoate use can also lead to hallucinations, delusions, and dissociative states. Chronic use of 4-Piperidinocyclohexyl p-nitrobenzoate can lead to long-term cognitive deficits and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. Its potent dissociative effects make it a useful tool for studying the effects of NMDA receptor antagonism on behavior and cognition. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate in laboratory experiments is limited by its potential for abuse and its significant side effects.
Orientations Futures
Future research on 4-Piperidinocyclohexyl p-nitrobenzoate should focus on developing safer and more effective NMDA receptor antagonists for use in medical and research settings. Additionally, research should be conducted to better understand the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health. Finally, research should be conducted to develop effective treatments for 4-Piperidinocyclohexyl p-nitrobenzoate addiction and withdrawal.
Conclusion
4-Piperidinocyclohexyl p-nitrobenzoate (4-Piperidinocyclohexyl p-nitrobenzoate) is a synthetic drug that has been extensively studied for its effects on the central nervous system. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, leading to its dissociative effects. 4-Piperidinocyclohexyl p-nitrobenzoate has been used extensively in laboratory experiments to study the NMDA receptor and its role in learning and memory processes. However, the use of 4-Piperidinocyclohexyl p-nitrobenzoate is limited by its potential for abuse and significant side effects. Future research should focus on developing safer and more effective NMDA receptor antagonists and understanding the long-term effects of 4-Piperidinocyclohexyl p-nitrobenzoate use on cognitive function and psychiatric health.
Méthodes De Synthèse
The synthesis of 4-Piperidinocyclohexyl p-nitrobenzoate involves the reaction of p-nitrobenzoic acid with cyclohexylamine in the presence of a catalyst to form the intermediate p-nitrobenzoylcyclohexylamine. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 4-Piperidinocyclohexyl p-nitrobenzoate.
Applications De Recherche Scientifique
4-Piperidinocyclohexyl p-nitrobenzoate has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-Piperidinocyclohexyl p-nitrobenzoate acts as a non-competitive antagonist of the NMDA receptor, inhibiting its function and leading to the dissociative effects associated with 4-Piperidinocyclohexyl p-nitrobenzoate use.
Propriétés
Numéro CAS |
1532-14-5 |
|---|---|
Nom du produit |
4-Piperidinocyclohexyl p-nitrobenzoate |
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C18H24N2O4/c21-18(14-4-6-16(7-5-14)20(22)23)24-17-10-8-15(9-11-17)19-12-2-1-3-13-19/h4-7,15,17H,1-3,8-13H2 |
Clé InChI |
RPEZKQMDZRGSNQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
1532-14-5 |
Synonymes |
4-Piperidinocyclohexyl p-nitrobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



